molecular formula C8H8FNO4 B2950061 1-Fluoro-2,3-dimethoxy-5-nitrobenzene CAS No. 175435-40-2

1-Fluoro-2,3-dimethoxy-5-nitrobenzene

Cat. No.: B2950061
CAS No.: 175435-40-2
M. Wt: 201.153
InChI Key: VPNSCAVWEHXXKW-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-fluoro-2,3-dimethoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity of the final product. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,3-dimethoxy-5-nitrobenzene.

    Reduction: 1-Fluoro-2,3-dimethoxy-5-aminobenzene.

    Oxidation: 1-Fluoro-2,3-dimethoxy-5-nitrobenzaldehyde or 1-fluoro-2,3-dimethoxy-5-nitrobenzoic acid.

Scientific Research Applications

1-Fluoro-2,3-dimethoxy-5-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-fluoro-2,3-dimethoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy groups influence the compound’s reactivity and binding affinity to target molecules, modulating its overall activity.

Comparison with Similar Compounds

    1-Fluoro-2,3-dimethoxybenzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to variations in properties and applications.

    1-Fluoro-3,5-dimethoxybenzene: Lacks the nitro group and has different positions of the methoxy groups, affecting its chemical behavior.

Uniqueness: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring creates a compound with versatile reactivity and potential for diverse applications.

Properties

IUPAC Name

1-fluoro-2,3-dimethoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSCAVWEHXXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of nitric acid (853 ml, 1.91E+04 mmol) stirred at 0° C. was added dropwise 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol). The mixture was stirred at the same temperature for 15 min, and then was allowed to warm up to RT for 15 min. The orange solution was poured into ice and the resultant solid was filtered, washed with water and dried. LCMS showed that the pale yellow solid was the mixture of two products (ratio 1/1.8). The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column), eluting with Acetonitrile/Water (0-90%) over 35 min to afford 2-fluoro-3,4-dimethoxy-1-nitrobenzene (53 g, 263 mmol, 28% yield) and 1-fluoro-2,3-dimethoxy-5-nitrobenzene (94 g, 467 mmol, 49% yield) as white solids. LCMS: (M+H)+: 202.1.
Quantity
853 mL
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two

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